molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1288023
CAS No.: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286.00 g/mol . It is a derivative of benzene, substituted with bromine, nitro, and trifluoromethoxy groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of 2-nitro-4-(trifluoromethoxy)benzene. One common method includes the reaction of 2-nitro-4-(trifluoromethoxy)benzene with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the electronic properties of the molecule and its reactivity. The trifluoromethoxy group imparts unique steric and electronic effects, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.

Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWANFWEBHKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592994
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-21-6
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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